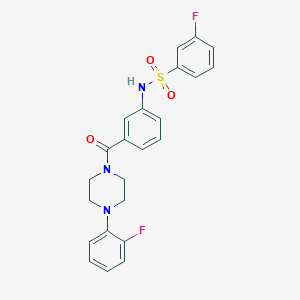

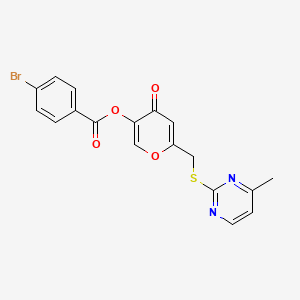

3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

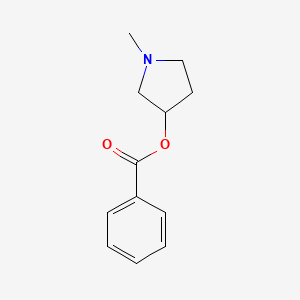

This compound is a derivative of piperazine . Piperazine derivatives have been found to have mildly psychedelic and euphoriant effects . They have been sold as ingredients in legal recreational drugs . The specific compound you mentioned, 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide, is a small molecule that is classified as experimental .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The compound has a chemical formula of C19H13F2N3O2S2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 417.452 . Other physical and chemical properties are not available from the current information.Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition and Pharmacologic Potential 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide derivatives have been synthesized and studied for their inhibitory activity against human carbonic anhydrase isoforms, revealing potential for various pharmacologic applications. Certain derivatives, especially those with specific substitutions on the piperazine ring, exhibit potent inhibition against multiple carbonic anhydrase isoforms, indicating a broad range of potential therapeutic uses (Congiu et al., 2015).

Anticonvulsant Action and Seizure Protection A series of benzenesulfonamide derivatives, including this compound, showed promising anticonvulsant activity. These compounds effectively protected against seizures in animal models, indicating potential for the development of new therapeutic agents for epilepsy and related disorders (Mishra et al., 2017).

Antimicrobial and Antiviral Activities Certain sulfonamide derivatives, including those related to this compound, have shown promising antimicrobial and antiviral activities. Specifically, derivatives with particular substitutions have exhibited significant activity against various microbial strains and viruses, including the Tobacco mosaic virus, positioning them as potential candidates for further pharmacological development (Krishna Reddy et al., 2013).

Cancer Research and Treatment Derivatives of this compound have been synthesized and evaluated for their antitumor activities. Some of these compounds have demonstrated significant cytotoxicity against various cancer cell lines in vitro and have shown antitumor activity in vivo, marking them as potential leads for anticancer drug development (Naito et al., 2005).

Propriétés

IUPAC Name |

3-fluoro-N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F2N3O3S/c24-18-6-4-8-20(16-18)32(30,31)26-19-7-3-5-17(15-19)23(29)28-13-11-27(12-14-28)22-10-2-1-9-21(22)25/h1-10,15-16,26H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOWRPRDGVGFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2474522.png)

![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)

![N-(3-chlorophenyl)-2-[2-(3-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2474533.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B2474541.png)

![2-(benzylthio)-N-(3,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2474544.png)